molecular formula C16H10N2O2S B2721617 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione CAS No. 202992-18-5

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione

Cat. No.: B2721617
CAS No.: 202992-18-5
M. Wt: 294.33
InChI Key: MDZMQANEWLMLEB-UHFFFAOYSA-N
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Description

“2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .


Synthesis Analysis

The synthesis of isoindolines and dioxoisoindolines has been carried out with a new synthetic strategy based on the 12 principles of green chemistry . This kind of strategy incorporated almost all materials used in the reaction without any solvent or catalytic reagents .

Scientific Research Applications

Microwave Catalytic Synthesis

2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione can be prepared using both traditional and microwave technology. Microwave technology has been found to be particularly effective, yielding high product output in a short reaction time with optimal parameters like microwave power and reactive time (Li Jin-jin, 2009).

Molecular Structure and Synthesis

The molecular structure of this compound has been a subject of interest, with studies involving synthesis and characterization through various methods like NMR spectroscopy, IR, and X-ray diffraction. These studies contribute significantly to understanding the compound's properties and potential applications (Su-Qing Wang et al., 2008).

Corrosion Inhibition

Research has shown that derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione exhibit inhibiting activity against corrosion for mild steel in acidic media. This finding opens up potential applications in materials science, especially in protecting metals from corrosion (Y. Aouine et al., 2011).

Chemosensor Systems

Certain derivatives of this compound have been shown to exhibit high chemosensor selectivity in the determination of anions, making them potentially useful in analytical chemistry and environmental monitoring applications (И. Е. Толпыгин et al., 2013).

Anticancer Activity

Derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione have been synthesized and evaluated for their antiproliferative activities, particularly against prostate cancer cell lines. This suggests potential therapeutic applications in the field of oncology (K. Saravanan et al., 2017).

Fluorescence Quenching and Enhancement

Studies have explored the fluorescence properties of some nitrogen-containing fluorophores, including derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione. These properties are significant for applications in materials science and photonics (C. Tamuly et al., 2006).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMQANEWLMLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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